Methanesulfonyl chloride

Catalog No.
S581839
CAS No.
124-63-0
M.F
CH3ClO2S
M. Wt
114.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonyl chloride

CAS Number

124-63-0

Product Name

Methanesulfonyl chloride

IUPAC Name

methanesulfonyl chloride

Molecular Formula

CH3ClO2S

Molecular Weight

114.55 g/mol

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3

InChI Key

QARBMVPHQWIHKH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)Cl

solubility

Soluble in most organic solvents
Practically insoluble in water; soluble in alcohol, ether
In water, 8.59X10+3 mg/L at 25 °C (est)
Solubility in water: reaction

Synonyms

Chloro Methyl Sulfone; Mesyl Chloride; Methanesulfochloride; Methanesulfonic Acid Chloride; Methanesulphonyl Chloride; Methyl Sulfochloride; Methylsulfonyl Chloride; NSC 15039; MsCl; Ms-Cl

Canonical SMILES

CS(=O)(=O)Cl

The exact mass of the compound Methanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most organic solventspractically insoluble in water; soluble in alcohol, etherin water, 8.59x10+3 mg/l at 25 °c (est)solubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15039. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanesulfonyl chloride (MsCl) is a low-molecular-weight liquid sulfonylating agent utilized in organic synthesis to activate alcohols into mesylate leaving groups and to synthesize sulfonamides [1]. Unlike bulkier arylsulfonyl chlorides, MsCl possesses a compact structural profile (MW: 114.55 g/mol) that drives rapid reaction kinetics and high atom economy [1]. Its liquid state at room temperature and low cost per mole make it a foundational building block in both laboratory-scale drug discovery and industrial-scale active pharmaceutical ingredient (API) manufacturing, particularly within continuous flow and large-scale amidation operations[2].

Substituting MsCl with common analogs like p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonyl chloride (TfCl) introduces severe process and economic inefficiencies. TsCl is a solid (mp 67–69 °C) that requires significant solvent volumes for dissolution, posing a risk of line-clogging in automated flow chemistry, whereas liquid MsCl is directly pumpable[1]. Furthermore, TsCl generates lipophilic byproducts and is prone to disubstitution side reactions, whereas MsCl favors clean monosubstitution and yields highly water-soluble byproducts that streamline aqueous workups[2]. Conversely, while TfCl offers greater leaving-group ability, its extreme reactivity and substantially higher cost over-engineer routine syntheses, making MsCl a highly practical procurement choice for balancing kinetic efficiency with scalable economics[3].

Atom Economy and Reagent Mass Efficiency

In large-scale synthesis, the molecular weight of the activating agent directly impacts the overall Environmental Factor (E-factor) and waste generation. MsCl has a molecular weight of 114.55 g/mol, compared to 190.65 g/mol for TsCl [1]. This ~40% reduction in reagent mass per mole of activation significantly improves atom economy, meaning more reactant mass is incorporated into the desired transformation while generating substantially less stoichiometric waste compared to bulkier arylsulfonyl derivatives [2].

Evidence DimensionMolecular Weight / Atom Economy Contribution
Target Compound DataMsCl (114.55 g/mol)
Comparator Or BaselineTsCl (190.65 g/mol)
Quantified Difference~40% lower mass requirement per molar equivalent
ConditionsStoichiometric activation of alcohols or amines

Procuring MsCl directly reduces raw material transport costs, storage footprint, and downstream waste disposal volumes in bulk API manufacturing.

Processability in Continuous Flow Manufacturing

Continuous manufacturing requires reagents that can be reliably pumped without precipitating out of solution. MsCl is a liquid at standard operating temperatures, facilitating neat or highly concentrated dosing in flow reactors[1]. In contrast, TsCl is a crystalline solid that must be dissolved in large volumes of organic solvent to prevent line blockages, limiting reactor throughput and increasing solvent consumption [2].

Evidence DimensionPhysical State and Flow Compatibility
Target Compound DataMsCl (Liquid, directly pumpable)
Comparator Or BaselineTsCl (Solid, requires dissolution)
Quantified DifferenceElimination of dissolution bottlenecks and line-clogging risks
ConditionsContinuous flow reactor dosing systems

For facilities utilizing automated or continuous flow chemistry, liquid MsCl ensures uninterrupted operation and maximizes reactor volumetric efficiency.

Selectivity and Disubstitution Control

The acidity and steric profile of the initially formed intermediates dictate the selectivity of sulfonylation reactions. When reacting with arylamines, arylsulfonyl halides like TsCl exhibit a strong tendency to undergo unwanted disubstitution [1]. Conversely, MsCl demonstrates a significantly lower rate of disubstitution due to the decreased acidity of the initially formed methanesulfonamide relative to arylsulfonyl derivatives, allowing for the efficient isolation of pure monosubstituted products [1].

Evidence DimensionReaction Selectivity (Monosubstitution vs Disubstitution)
Target Compound DataMsCl (High monosubstitution selectivity)
Comparator Or BaselineTsCl / 2-Nitrobenzenesulfonyl chloride (High disubstitution tendency)
Quantified DifferenceSignificant reduction in disubstituted byproducts
ConditionsSulfonamide formation in dichloromethane with pyridine base

High selectivity for monosubstitution reduces the need for complex purification steps and increases the overall yield of the target active pharmaceutical ingredient.

Precursor Economics for Advanced Fluorination

While trifluoromethanesulfonyl derivatives (triflates, triflamides) are highly valued for their extreme reactivity, their direct procurement is cost-prohibitive for bulk applications. MsCl serves as the foundational, lowest-cost ancestor product for these fluorinated compounds; it is subjected to electrochemical fluorination to produce trifluoromethanesulfonyl fluoride (CF3SO2F), which is then converted into various triflic derivatives[1].

Evidence DimensionSupply Chain Position
Target Compound DataMsCl (Primary bulk starting material)
Comparator Or BaselineCF3SO2F / TfCl (Downstream, high-cost derivatives)
Quantified DifferenceCheapest entry point for synthesizing perfluoroalkylsulfonyl compounds
ConditionsIndustrial electrochemical fluorination

Industrial buyers synthesizing fluorinated materials or ionic liquids can drastically cut costs by procuring MsCl and performing fluorination in-house rather than purchasing expensive downstream triflates.

Continuous Flow API Manufacturing

Due to its liquid state and high atom economy, MsCl is a highly effective sulfonylating agent for automated flow chemistry platforms. It allows for neat pumping and precise stoichiometric control during large-scale amide bond formation or alcohol activation, avoiding the line-clogging issues associated with solid reagents like TsCl [1].

Green Chemistry and Waste-Minimized Scale-Up

In synthetic routes where minimizing the Environmental Factor (E-factor) is a strict requirement, MsCl is selected over bulkier arylsulfonyl chlorides. Its low molecular weight ensures that a higher percentage of reactant mass is incorporated into the product, while its selectivity for monosubstitution reduces the generation of unwanted side products [2].

Foundational Precursor for Fluorinated Materials

For the production of ionic liquids, fuel cell components, and advanced pharmaceuticals, MsCl is procured in bulk as the primary starting material for electrochemical fluorination, ultimately yielding high-value trifluoromethanesulfonyl derivatives at a fraction of the cost of purchasing them directly [3].

Water-Solvent Green Sulfonylation

MsCl is specifically utilized in green chemistry protocols for the sulfonylation of primary alcohols in aqueous media. By employing a pH controller to prevent undesirable decomposition, MsCl enables high-yield mesylation in water, entirely bypassing the hazardous organic solvents traditionally required for TsCl-mediated reactions [4].

Physical Description

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption.
Liquid
COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

Pale yellow liquid

XLogP3

0.4

Boiling Point

162.0 °C
62 °C at 18 mm Hg; 161 °C at 730 mm Hg
at 97.3kPa: 161 °C

Flash Point

110 °C

Vapor Density

3.9 (Air = 1)
Relative vapor density (air = 1): 4.0

Density

1.4805 at 18 °C/4 °C
Relative density (water = 1): 1.5

LogP

log Kow = 1.27 (est)

Odor

Unpleasant odo

Melting Point

Freezing point: -32 °C
-32 °C

UNII

B17EWY1R7Q

GHS Hazard Statements

Aggregated GHS information provided by 242 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (45.45%): May be corrosive to metals [Warning Corrosive to Metals];
H300 (17.77%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.53%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (15.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (15.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (70.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (58.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.09 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.27

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

124-63-0

Wikipedia

Methanesulfonyl chloride

Methods of Manufacturing

Made commercially by ... the sulfochlorination of methane.
Prepared from sulfur trioxide and methane

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Methanesulfonyl chloride: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Analytic Laboratory Methods

Methylsulfonyl chloride was detected in air using a glass coil kept at a temperature of -70 °C with activated charcoal tubes linked in series. The coil and charcoal tubes were eluted with ethyl acetate and n-pentane and eluates analyzed by GC with MSD. Recovery was 103%.

Dates

Last modified: 08-15-2023

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